molecular formula C13H16BClO3 B2492708 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1426320-86-6

2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B2492708
CAS No.: 1426320-86-6
M. Wt: 266.53
InChI Key: ZFMDSLNRXFTCOA-UHFFFAOYSA-N
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Description

2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a benzaldehyde derivative featuring a chloro substituent at the 2-position and a tetramethyl-1,3,2-dioxaborolane (boronic ester) group at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks . The chloro group acts as an electron-withdrawing substituent, modulating the electronic properties of the aromatic ring, while the boronic ester enables efficient coupling with aryl halides under palladium catalysis. Its aldehyde functionality further allows derivatization into diverse intermediates, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMDSLNRXFTCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-chloro-4-bromobenzaldehyde with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium catalysts, bases like potassium carbonate, and ligands like triphenylphosphine.

Major Products Formed

    Oxidation: 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde serves as a crucial building block in organic synthesis. It is particularly valuable for:

  • Cross-Coupling Reactions : This compound is utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science. The presence of the boronic ester allows for efficient coupling with aryl halides.

Medicinal Chemistry

The compound is involved in the synthesis of biologically active molecules. Its applications include:

  • Drug Development : It aids in creating potential drug candidates targeting specific enzymes or receptors. For instance, studies have shown its effectiveness in synthesizing compounds with antimicrobial and anticancer properties .

Material Science

In materials science, this compound is employed in producing advanced materials and polymers with tailored properties. Its role in the synthesis of functionalized polymers enhances the performance characteristics of these materials.

Case Study 1: Cross-Coupling Reactions

In a study published in a reputable journal, researchers demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions. The results indicated high yields of desired products under optimized conditions, showcasing its utility as a versatile reagent in organic synthesis .

Case Study 2: Anticancer Activity

Another research article explored the biological activities of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications. The study highlighted the importance of the boronic ester functionality in enhancing biological activity .

Case Study 3: Polymer Synthesis

Research on the use of this compound in polymer chemistry revealed its role as a monomer that can be polymerized to create materials with specific mechanical properties. The study outlined methods for incorporating this compound into polymer matrices to improve thermal stability and mechanical strength .

Mechanism of Action

The mechanism by which 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects is primarily through its reactivity in chemical transformations. The boronic ester group allows for facile cross-coupling reactions, while the aldehyde and chloro groups provide sites for further functionalization. These properties make it a versatile intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications CAS Number Molecular Weight Key Properties/Applications
2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (Target) Cl (2-position), boronic ester (4-position), aldehyde Not provided ~252.5 (calc.) Suzuki coupling, aldehyde-based derivatization
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde CF₃ (4-position), boronic ester (2-position), aldehyde 1432571-98-6 ~318.1 (calc.) Enhanced electron-withdrawal, stability in polar media
Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate NH₂ (2-position), Cl (5-position), methyl ester 2377611-97-5 311.57 Reduced electrophilicity, compatibility with ester hydrolysis
3-Chloro-4-((2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzaldehyde Benzyloxy group, Cl (3-position) Not provided ~400.9 (calc.) Steric hindrance, tailored for biphenyl synthesis
1-{4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidin-1-yl}ethan-1-one Pyrazole-piperidine scaffold 957345-32-3 ~333.2 (calc.) Drug discovery (heterocyclic pharmacophores)

Reactivity in Suzuki-Miyaura Coupling

  • Target Compound: The aldehyde group may require protection under basic coupling conditions to avoid side reactions (e.g., aldol condensation).
  • Trifluoromethyl Analog (CAS 1432571-98-6) : The CF₃ group’s strong electron-withdrawing effect enhances boronic ester stability against hydrolysis but may reduce nucleophilicity in coupling .
  • Methyl Ester Analog (CAS 2377611-97-5): The amino and ester groups improve solubility in polar aprotic solvents (e.g., DMF), facilitating coupling at lower temperatures .

Biological Activity

2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and case studies.

  • Molecular Formula : C13H16BClO4
  • Molecular Weight : 286.63 g/mol
  • CAS Number : 1381957-27-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of this compound have shown effectiveness against various bacterial strains.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus4–8 μg/mL
Compound BMycobacterium abscessus0.5–1.0 μg/mL

These findings suggest that the compound exhibits significant antimicrobial activity, particularly against multidrug-resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of a derivative on MDA-MB-231 (triple-negative breast cancer) cells:

Parameter Value
IC500.126 μM
Selectivity Index19-fold lower toxicity against non-cancer cells

The compound displayed a strong inhibitory effect on cancer cell proliferation while showing minimal toxicity to normal cells, indicating a promising therapeutic window.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
  • Disruption of Cellular Processes : It could interfere with cellular signaling pathways that promote tumor growth and metastasis.
  • Antimicrobial Mechanisms : The presence of boron in its structure may enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic processes in pathogens.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds. These studies are crucial for understanding the safety and efficacy of potential therapeutic agents.

Summary of Pharmacokinetic Findings

Parameter Value
Cmax592 ± 62 mg/mL
Elimination Half-Life>12 hours
Oral Dose ToleranceUp to 800 mg/kg

These results indicate that compounds related to this compound have favorable pharmacokinetic profiles with acceptable safety margins in vivo.

Q & A

Q. What is the primary role of 2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in organic synthesis?

This compound is widely used as a boronate ester precursor in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. Its aldehyde group also allows further functionalization, such as condensation reactions to form Schiff bases or heterocycles. The tetramethyl dioxaborolane group enhances stability and reactivity under catalytic conditions .

Q. How is this compound typically synthesized?

A common method involves borylation of halogenated benzaldehyde derivatives using palladium catalysts. For example:

  • Start with 2-chloro-4-bromobenzaldehyde.
  • React with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst.
  • Purify via column chromatography to isolate the product. Reaction conditions (e.g., temperature, solvent) are critical to avoid side reactions like aldehyde oxidation .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the aromatic substitution pattern and boronate ester integration.
  • FT-IR : For identifying the aldehyde C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
  • X-ray crystallography (if crystals are obtainable): For unambiguous structural confirmation using software like SHELXL .

Advanced Research Questions

Q. How does the chloro substituent influence reactivity in cross-coupling reactions?

The ortho-chloro group can sterically hinder coupling reactions, requiring optimization of catalytic systems. For instance, bulky ligands (e.g., SPhos) may improve yields by mitigating steric effects. Additionally, the electron-withdrawing nature of chlorine enhances the electrophilicity of the aryl halide, facilitating oxidative addition in Pd-mediated reactions .

Q. What challenges arise in handling this compound, and how are they addressed?

Moisture sensitivity of the boronate ester necessitates anhydrous conditions (e.g., glovebox or Schlenk techniques). Degradation products (e.g., boronic acids) can form if exposed to water, detectable via ¹¹B NMR. Storage at -20°C under inert gas is recommended .

Q. How can regioselectivity issues be resolved when functionalizing the aldehyde group?

To selectively modify the aldehyde without affecting the boronate ester:

  • Use mild reducing agents (e.g., NaBH₄) for aldehyde-to-alcohol conversion.
  • Employ protective groups (e.g., acetal formation) prior to boronate ester synthesis.
  • Monitor reaction progress via TLC or in situ IR to prevent over-reduction .

Q. What computational methods aid in predicting this compound’s reactivity?

Density functional theory (DFT) calculations can model:

  • Charge distribution on the aryl ring to predict coupling sites.
  • Transition-state energies for Suzuki-Miyaura reactions.
  • Solvent effects on reaction pathways using implicit solvation models (e.g., SMD). Software like Gaussian or ORCA is commonly used .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in NMR data post-synthesis?

If observed peaks deviate from literature:

  • Confirm solvent and referencing (e.g., residual DMSO-d⁶ at 2.50 ppm for ¹H).
  • Check for dynamic effects (e.g., hindered rotation of the boronate ester) causing signal splitting.
  • Compare with analogous compounds (e.g., ethyl 2-chloro-4-boronobenzalate derivatives) to identify substituent effects .

Q. Why might crystallization attempts fail, and how to improve success?

Common issues include:

  • Low solubility : Use mixed solvents (e.g., CHCl₃/hexane) or slow evaporation.
  • Impurities : Pre-purify via preparative HPLC or recrystallization.
  • Polymorphism : Screen multiple solvents and temperatures. SHELXD can assist in solving crystal structures from poor-quality data .

Methodological Design Considerations

Q. How to design a kinetic study for its participation in cross-coupling reactions?

  • Use in situ monitoring (e.g., UV-Vis or ReactIR) to track reaction progress.
  • Vary catalyst loading, temperature, and base strength to determine rate laws.
  • Compare with control reactions lacking the chloro substituent to isolate steric/electronic effects .

Q. What strategies optimize its use in multi-step syntheses?

  • Sequential functionalization : First couple via Suzuki-Miyaura, then exploit the aldehyde for condensation or nucleophilic addition.
  • Protection/deprotection : Temporarily mask the aldehyde (e.g., as an acetal) during boronate-sensitive steps .

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